molecular formula C18H17N7O2 B2380173 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1257547-45-7

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2380173
CAS No.: 1257547-45-7
M. Wt: 363.381
InChI Key: DRNICAZKPSVQAS-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridazine ring, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyridazine derivative with a pyrrolidine-2-carboxamide moiety under specific reaction conditions such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of pyrazole, pyridazine, and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c26-17-9-6-14(22-17)18(27)21-13-4-2-12(3-5-13)20-15-7-8-16(24-23-15)25-11-1-10-19-25/h1-5,7-8,10-11,14H,6,9H2,(H,20,23)(H,21,27)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNICAZKPSVQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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